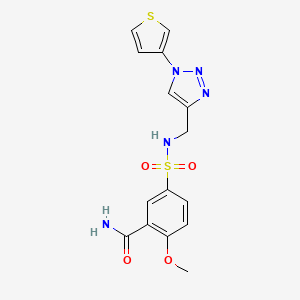

2-methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide

Description

Properties

IUPAC Name |

2-methoxy-5-[(1-thiophen-3-yltriazol-4-yl)methylsulfamoyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O4S2/c1-24-14-3-2-12(6-13(14)15(16)21)26(22,23)17-7-10-8-20(19-18-10)11-4-5-25-9-11/h2-6,8-9,17H,7H2,1H3,(H2,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWDXRTIWUCLWPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide typically involves a multi-step process. The key steps generally include:

Formation of 1-(thiophen-3-yl)-1H-1,2,3-triazole: : This can be achieved through the Huisgen cycloaddition reaction of azides and alkynes.

Sulfamoylation: : The triazole derivative is then reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Coupling with 2-methoxy-5-aminobenzamide: : Finally, the sulfonamide-triazole intermediate is coupled with 2-methoxy-5-aminobenzamide under appropriate conditions, such as using coupling reagents like EDCI/HOBt or similar agents.

Industrial Production Methods

Industrial production would focus on optimizing yield and purity, utilizing large-scale synthesis reactors and automation. Key considerations include reaction temperature control, solvent selection, and purification techniques like crystallization or chromatography to ensure high-quality end products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The methoxy group can undergo oxidation to form corresponding quinone derivatives.

Reduction: : Sulfonamide groups can be reduced under specific conditions to amine derivatives.

Substitution: : The benzamide core is susceptible to electrophilic and nucleophilic aromatic substitutions.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate or chromium trioxide.

Reduction: : Catalytic hydrogenation or using reducing agents like lithium aluminum hydride.

Substitution: : Electrophilic halogens or nucleophiles in the presence of catalysts such as aluminum chloride.

Major Products

Oxidized methoxy derivatives

Reduced sulfonamide derivatives

Substituted benzamide compounds

Scientific Research Applications

Chemistry

This compound serves as a precursor in the synthesis of complex molecules and functional group transformations. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Key Reactions:

- Formation of Triazole: The compound can be synthesized through the Huisgen cycloaddition reaction involving azides and alkynes, which is a fundamental method for generating triazole derivatives.

- Sulfamoylation: The introduction of the sulfonamide group is achieved by reacting the triazole derivative with sulfonyl chlorides in the presence of a base, facilitating the formation of the sulfonamide linkage.

Biology

The biological applications of this compound are primarily focused on its potential as an enzyme inhibitor and in protein binding studies. The triazole moiety is known for its ability to interact with biological targets, making this compound a candidate for further biological evaluation.

Antimicrobial Activity:

Preliminary studies suggest that derivatives of this compound exhibit antibacterial and antifungal activities. The incorporation of thiophene and triazole rings enhances the bioactivity against various pathogens.

Medicine

The pharmacological properties of 2-methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide are being investigated for potential anticancer activity. Research indicates that compounds with similar structures have shown efficacy against different cancer cell lines.

Case Studies:

- A study demonstrated that triazole derivatives exhibit significant cytotoxic effects against HCT-116 colon cancer cells, suggesting that modifications to this compound could lead to new anticancer agents .

Industry

In industrial applications, this compound is utilized in developing advanced materials and serves as an intermediate in agrochemical production. Its unique properties allow it to be used in formulating pesticides and herbicides.

Summary of Key Findings

The following table summarizes the key applications and findings related to this compound:

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Precursor in complex synthesis | Valuable for functional group transformations |

| Biology | Enzyme inhibition studies | Potential antibacterial and antifungal properties |

| Medicine | Anticancer research | Significant cytotoxic effects against cancer cells |

| Industry | Agrochemical production | Used as an intermediate in pesticide formulation |

Mechanism of Action

The compound exerts its effects through multiple molecular targets:

Molecular Targets: : Enzymes, receptors, and proteins that interact with the methoxy, sulfonamide, or triazole moieties.

Pathways Involved: : Disruption of enzymatic activity, inhibition of protein-protein interactions, and interference with cellular signaling pathways.

Comparison with Similar Compounds

Key Observations:

Benzamide Core: Compounds 7d, 9b, 2a, and 2b (Evidences 1, 3) share the benzamide backbone but differ in substituents. The target compound’s 2-methoxy group is structurally analogous to 9b’s 5-methoxy substituent, which may influence electronic properties and hydrogen bonding .

Triazole Substituents :

- The thiophen-3-yl group on the target’s triazole contrasts with 2a ’s cyclohexyl-methoxy and 2b ’s o-tolyl groups. Thiophene’s aromaticity and sulfur atom may enhance π-π stacking or metal coordination compared to aliphatic or phenyl substituents .

Thiophene Derivatives :

- ’s sulfonamide-thiophene analogs (e.g., 5-bromo-N-[...]thiophene-2-sulfonamide) highlight the prevalence of thiophene in enzyme inhibitors, suggesting the target compound’s thiophene-triazole linkage may confer similar bioactivity .

Spectroscopic Data Analysis

- 13C NMR :

- Mass Spectrometry :

Implications for Bioactivity

While biological data for the target are unavailable, structural trends suggest:

Biological Activity

2-Methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C16H19N5O3S

- Molecular Weight : 337.5 g/mol

- CAS Number : 2415520-65-7

The presence of the methoxy group, triazole, and sulfamoyl moieties contributes to its biological activity by enhancing solubility and interaction with biological targets.

In Vitro Studies

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. Notably:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited potent inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, it showed an MIC value of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .

Table 1: Antimicrobial Activity Summary

| Microorganism | MIC (µM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Micrococcus luteus | Not specified |

| Candida spp. | Not specified |

The mechanism through which this compound exerts its antimicrobial effects involves binding to key enzymes such as DNA gyrase, where it forms multiple hydrogen bonds that stabilize the interaction . This binding disrupts bacterial DNA replication, leading to cell death.

Cytotoxicity Assays

In addition to its antimicrobial properties, the compound has been tested for cytotoxic effects on cancer cell lines. In vitro assays using MTT showed promising results against several cancer types, indicating potential as an anticancer agent .

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | Not specified |

| MCF-7 (breast cancer) | Not specified |

| A549 (lung cancer) | Not specified |

Case Studies

One study focused on the compound's effect on breast cancer cells, demonstrating significant inhibition of cell proliferation and induction of apoptosis . These findings suggest that the compound may interfere with cancer cell metabolism or signaling pathways critical for survival.

Pharmacokinetic Properties

Pharmacokinetic studies indicate that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it a suitable candidate for further development as a therapeutic agent .

Table 3: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | Moderate |

| Metabolism | Liver |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what solvents/catalysts are optimal for high-purity yields?

- Methodology : Synthesis typically involves multi-step reactions, starting with cyclization of thiosemicarbazides to form triazole cores, followed by sulfamoylation and benzamide coupling. Reflux conditions (70–80°C) with polar aprotic solvents like DMF or acetonitrile are common. Catalysts such as Bleaching Earth Clay (pH 12.5) in PEG-400 improve reaction rates .

- Key Steps :

- Thiophene-triazole formation via cycloaddition (Click chemistry).

- Sulfamoyl linkage using sulfonyl chlorides or isothiocyanates .

- Purification via recrystallization (ethanol-DMF mixtures) or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing its structure and tautomeric equilibria?

- Primary Methods :

- ¹H/¹³C NMR : Assigns protons and carbons in thiophene, triazole, and benzamide moieties.

- FT-IR : Confirms sulfonamide (S=O, ~1350 cm⁻¹) and benzamide (C=O, ~1650 cm⁻¹) groups .

- LC-MS : Validates molecular weight and purity .

Q. What biological activities have been preliminarily reported for analogous compounds?

- Observed Activities :

- Antimicrobial : Thiazole/triazole derivatives show activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .

- Anticancer : Sulfonamide-thiadiazole analogs inhibit cancer cell lines (e.g., NCI-60 panel) through tubulin destabilization or topoisomerase inhibition .

Advanced Research Questions

Q. How do solvent polarity and reaction temperature influence the regioselectivity of triazole-thiophene coupling?

- Experimental Design :

- Compare yields in solvents (e.g., DMF vs. THF) under reflux (70°C) vs. room temperature.

- Monitor regioselectivity via HPLC or ¹H NMR (integration of triazole proton signals) .

- Findings : Polar solvents favor nucleophilic attack at the triazole C-4 position, while lower temperatures reduce side reactions (e.g., thiophene oxidation) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., inconsistent IC₅₀ values across studies)?

- Root Causes :

- Purity discrepancies (HPLC vs. crude product testing).

- Assay variability (e.g., cell line passage number, serum concentration).

- Resolution :

- Standardize compound purity (≥95% by HPLC).

- Cross-validate assays in multiple labs using reference controls (e.g., doxorubicin for cytotoxicity) .

Q. How can computational modeling predict binding modes of this compound to bacterial efflux pumps?

- Methods :

- Molecular Docking : Use AutoDock Vina with AcrB (PDB: 4DX7) to identify sulfamoyl interactions in hydrophobic pockets.

- MD Simulations : GROMACS for stability analysis (RMSD <2Å over 50ns) .

- Validation : Correlate docking scores (ΔG) with experimental MIC shifts in efflux pump-deficient strains .

Q. What are the optimal conditions for stabilizing this compound in aqueous buffers for in vivo studies?

- Stability Tests :

- pH 7.4 PBS buffer: Monitor degradation via UV-Vis (λmax ~270nm) over 72h.

- Additives: 0.1% BSA or cyclodextrin improves solubility and reduces aggregation .

Key Recommendations for Researchers

- Synthesis : Prioritize DMF with catalytic PEG-400 for scalability.

- Characterization : Combine NMR and LC-MS to resolve tautomeric ambiguities.

- Biological Testing : Include efflux pump knockout strains to isolate target-specific effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.